molecular formula C16H20ClN3 B10753593 Anabasamine hydrochloride

Anabasamine hydrochloride

Cat. No.: B10753593
M. Wt: 289.80 g/mol
InChI Key: PFWHFUPRJSEODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anabasamine Hydrochloride involves several steps. One common method includes the reaction of benzoic anhydride with δ-valerolactam to yield N-benzoylpiperidone. This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. The product undergoes decarboxylation, ring closure, and amide hydrolysis to form Anabasamine .

Industrial Production Methods: Industrial production of this compound is laborious and involves multiple steps, including extraction from the epigeal part of Anabasis aphylla . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Anabasamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include various substituted pyridines and piperidines, which have diverse biological activities .

Scientific Research Applications

Anabasamine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C16H20ClN3

Molecular Weight

289.80 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H

InChI Key

PFWHFUPRJSEODI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl

Origin of Product

United States

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